molecular formula C6H11NOS2 B2521631 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone CAS No. 1851681-31-6

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone

Cat. No. B2521631
CAS RN: 1851681-31-6
M. Wt: 177.28
InChI Key: XVDIBKULEHMFEG-UHFFFAOYSA-N
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Description

“2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone” is a chemical compound with the molecular formula C6H11NOS2 . It has an average mass of 177.288 Da and a monoisotopic mass of 177.028198 Da . This compound is a versatile material used in diverse scientific research, including pharmaceuticals, materials science, and organic synthesis.


Synthesis Analysis

Thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in various natural and bioactive compounds . They are used in the synthesis of valuable organic combinations due to their enhanced pharmacological properties provided by the presence of sulfur . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone” consists of a thiazolidine ring, which is a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position .


Chemical Reactions Analysis

Thiazolidine motifs, such as the one in this compound, are used as vehicles in the synthesis of valuable organic combinations . They are involved in various chemical reactions, contributing to their diverse biological properties .

Scientific Research Applications

These applications highlight the compound’s versatility and potential impact across various scientific domains. As research continues, we anticipate further discoveries and applications for this intriguing molecule. If you’d like more information on any specific aspect, feel free to ask! 😊

Future Directions

Thiazolidine motifs, such as the one in “2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone”, are of great interest for scholars due to their diverse therapeutic and pharmaceutical activity . They compel researchers to explore new drug candidates . Therefore, the future direction in the study of this compound may involve developing multifunctional drugs and improving their activity .

Mechanism of Action

properties

IUPAC Name

2-methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS2/c1-9-4-6(8)7-2-3-10-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDIBKULEHMFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone

CAS RN

1851681-31-6
Record name 2-(methylsulfanyl)-1-(1,3-thiazolidin-3-yl)ethan-1-one
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